Hexacosanoic acid
Overview
Description
Mechanism of Action
CH3(CH2)24COOHCH_3(CH_2)_{24}COOHCH3(CH2)24COOH
. It is most commonly found in beeswax and carnauba wax .Target of Action
Hexacosanoic acid is a type of very long chain fatty acid (VLCFA) that is often associated with the disease adrenoleukodystrophy (ALD), which involves the excessive accumulation of unmetabolized fatty acid chains, including this compound, in the peroxisome .
Mode of Action
It is known that defects in the ald protein, which is responsible for the transportation of vlcfas into peroxisomes for further degradation, are linked to the pathogenic accumulation of saturated vlcfas, specifically this compound .
Biochemical Pathways
In the case of ALD, there is an imbalance of biosynthesis and degradation of saturated VLCFAs that results in tissue injury due to secondary pathological processes such as destabilizing multilamellar membrane structure of myelin . The major accumulated saturated fatty acids are this compound (C26:0) and tetracosanoic acid (C24:0) .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 39669 .
Result of Action
The accumulation of this compound in tissues can trigger other pathological processes such as mitochondrial dysfunction, oxidative stress, and inflammation, which if involves the brain tissues can result in a lethal form of the disease called childhood cerebral ALD .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is a solid at room temperature .
Biochemical Analysis
Biochemical Properties
Hexacosanoic acid is a very long-chain fatty acid (VLCFA). The accumulation of VLCFAs, including this compound, is associated with certain degenerative diseases of the central nervous system It is known that VLCFAs are involved in various biochemical processes, including lipid metabolism .
Cellular Effects
This compound can have significant effects on cellular processes. For instance, in the context of X-linked adrenoleukodystrophy (X-ALD), an inherited neurometabolic disorder, the accumulation of this compound can disrupt essential homeostatic functions crucial for axonal maintenance, including redox metabolism, glycolysis, and mitochondrial respiration . This can lead to oxidative DNA damage, enzymatic oxidative imbalance, nitrative stress, inflammation, and induced lipid peroxidation .
Molecular Mechanism
In the context of X-ALD, it is known that the accumulation of this compound can trigger mitochondrial fragmentation through the redox-dependent phosphorylation of DRP1 (DRP1 S616) . This suggests that this compound can exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound can cause oxidative damages and inflammatory effects
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexacosanoic acid can be synthesized through the coupling of two alkyl units as a key step . This method involves the reaction of long-chain alcohols with appropriate reagents under controlled conditions. For example, a solution of alcohol in dichloromethane is stirred at low temperatures, followed by the addition of triethylamine . This synthetic strategy allows for the production of this compound and its derivatives on a laboratory scale .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification from natural sources such as beeswax and carnauba wax . The process includes melting the wax, followed by saponification and subsequent acidification to isolate the fatty acid . This method ensures the large-scale availability of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Hexacosanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, such as hydroxy and keto acids.
Reduction: Reduction of this compound can yield long-chain alcohols.
Substitution: It can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acid chlorides and amines are typical reagents for esterification and amidation reactions.
Major Products
Oxidation: Hydroxythis compound, ketothis compound.
Reduction: Hexacosanol.
Substitution: This compound esters and amides.
Scientific Research Applications
Hexacosanoic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Hexacosanoic acid can be compared with other very long-chain fatty acids, such as:
Behenic acid (C220): A 22-carbon saturated fatty acid with similar properties but shorter chain length.
Lignoceric acid (C240): A 24-carbon saturated fatty acid, also found in natural waxes.
Melissic acid (C300): A 30-carbon saturated fatty acid, longer than this compound.
Uniqueness
This compound is unique due to its specific chain length and its significant role in certain metabolic disorders. Its presence in natural waxes and its involvement in biological processes make it a compound of interest in various fields of research .
Properties
IUPAC Name |
hexacosanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-25H2,1H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHIUKTWLZUKEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075050 | |
Record name | Hexacosanoic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
396.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Acros Organics MSDS], Solid | |
Record name | Hexacosanoic acid | |
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Record name | Hexacosanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002356 | |
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CAS No. |
506-46-7 | |
Record name | Hexacosanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=506-46-7 | |
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Record name | Cerotic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506467 | |
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Record name | HEXACOSANOIC ACID | |
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Record name | Hexacosanoic acid | |
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Record name | Hexacosanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.310 | |
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Record name | CEROTIC ACID | |
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Record name | Hexacosanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002356 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
88.5 °C | |
Record name | Hexacosanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002356 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
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